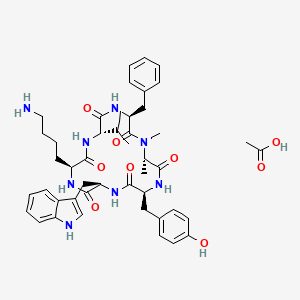

Sincalide

Vue d'ensemble

Description

Sincalide est un peptide synthétique qui mime l'action de la cholécystokinine, une hormone gastro-intestinale naturelle. Il est principalement utilisé comme agent de diagnostic pour stimuler la contraction de la vésicule biliaire et la sécrétion pancréatique lors de tests diagnostiques.

Applications De Recherche Scientifique

La sincalide a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Employé dans la recherche sur la physiologie gastro-intestinale et le rôle de la cholécystokinine dans la digestion.

Médecine : Utilisé comme agent de diagnostic pour évaluer la fonction de la vésicule biliaire et la sécrétion d'enzymes pancréatiques. .

Industrie : Appliqué dans l'industrie pharmaceutique pour le développement d'agents diagnostiques et de peptides thérapeutiques.

5. Mécanisme d'action

La this compound exerce ses effets en se liant aux récepteurs de la cholécystokinine dans le tractus gastro-intestinal, en particulier les récepteurs CCK-A. Cette liaison stimule la contraction de la vésicule biliaire et la relaxation du sphincter d'Oddi, permettant la libération de la bile dans l'intestin grêle. De plus, la this compound stimule la sécrétion d'enzymes pancréatiques et de bicarbonate, contribuant à la digestion .

Mécanisme D'action

Target of Action

Sincalide, also known as CCK-8, is a medication that primarily targets the gastrointestinal tract . It is identified as the 8-amino acid C-terminal segment of cholecystokinin . The primary targets of this compound are the CCK receptors in the gastrointestinal tract, particularly the CCK-A receptors .

Mode of Action

This compound works by binding to the CCK receptors in the gastrointestinal tract . By activating these receptors, this compound stimulates the contraction of the gallbladder and relaxation of the sphincter of Oddi . This allows the release of bile into the small intestine .

Biochemical Pathways

The activation of the CCK-A receptors by this compound leads to a series of biochemical reactions. These reactions result in the contraction of the gallbladder and the release of bile into the small intestine . Furthermore, this compound stimulates the pancreatic secretion of bicarbonate and enzymes .

Result of Action

The molecular and cellular effects of this compound’s action include a substantial reduction in gallbladder size by causing this organ to contract . The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin . Additionally, this compound stimulates the pancreatic secretion of bicarbonate and enzymes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of infusion can affect the side effects experienced by the patient . Rapid infusion can lead to more pronounced side effects such as abdominal discomfort and nausea . Therefore, it is recommended that this compound be infused slowly, over a period of 60 minutes .

Analyse Biochimique

Biochemical Properties

Sincalide interacts with various enzymes and proteins to exert its biochemical effects. Its hepatobiliary physiologic effect is to increase bile secretion, cause the gallbladder to contract, and relax the sphincter of Oddi, resulting in bile drainage into the duodenum .

Cellular Effects

This compound influences cell function by increasing bile secretion and causing the gallbladder to contract . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound should be infused at 0.02 µg/kg

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to bile secretion and gallbladder contraction . It interacts with various enzymes and cofactors, although the specific details of these interactions are still being studied.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La sincalide est synthétisée par synthèse peptidique en phase solide. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. La synthèse commence par la fixation du premier acide aminé, la phénylalanine, à la résine. Les acides aminés suivants, notamment l'acide aspartique, la méthionine, le tryptophane, la glycine et la tyrosine, sont ajoutés dans un ordre spécifique. Les réactions de couplage sont facilitées par des agents de couplage qui améliorent l'efficacité du processus. Après l'assemblage complet de la chaîne peptidique, elle est clivée de la résine et purifiée .

Méthodes de production industrielle : Dans les milieux industriels, la this compound est produite à l'aide de synthétiseurs peptidiques automatisés qui permettent une production à grande échelle. Le peptide brut est purifié par chromatographie liquide haute performance (HPLC) afin d'obtenir la pureté souhaitée. Le produit final est ensuite lyophilisé pour obtenir une forme poudre stable .

Analyse Des Réactions Chimiques

Types de réactions : La sincalide subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des ponts disulfure entre les résidus cystéine, ce qui peut affecter son activité biologique.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfure, entraînant des modifications de la structure et de la fonction du peptide.

Réactifs et conditions courants :

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants sont utilisés dans des conditions contrôlées pour former des ponts disulfure.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) ou le bêta-mercaptoéthanol sont utilisés pour rompre les ponts disulfure.

Principaux produits formés :

Oxydation : Formation de peptides liés par des ponts disulfure.

Réduction : Peptides réduits avec des groupes thiol libres.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

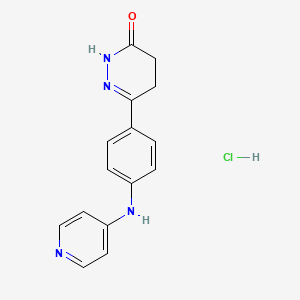

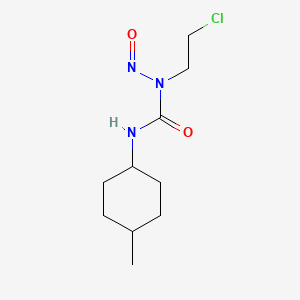

Comparaison Avec Des Composés Similaires

La sincalide est similaire à d'autres analogues de la cholécystokinine, tels que la caeruléine et la cérulétide. La this compound est unique par sa séquence et sa structure spécifiques, ce qui lui permet de mimer l'action de l'octapeptide C-terminal de la cholécystokinine. Contrairement aux autres analogues, la this compound est spécifiquement utilisée à des fins de diagnostic dans les tests de fonction de la vésicule biliaire et du pancréas .

Composés similaires :

Caeruléine : Un décapeptide qui stimule la sécrétion gastrique, biliaire et pancréatique.

Propriétés

IUPAC Name |

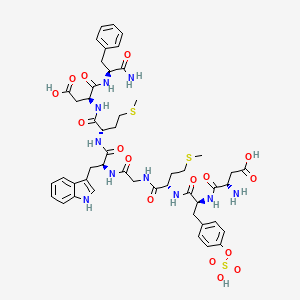

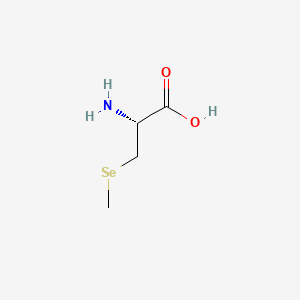

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTQOLKUZKXIRV-YRVFCXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H62N10O16S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048617 | |

| Record name | Sincalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1143.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

When injected intravenously, sincalide produces a substantial reduction in gallbladder size by causing this organ to contract. The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin. Like cholecystokinin, sincalide stimulates pancreatic secretion; concurrent administration with secretin increases both the volume of pancreatic secretion and the output of bicarbonate and protein (enzymes) by the gland. This combined effect of secretin and sincalide permits the assessment of specific pancreatic function through measurement and analysis of the duodenal aspirate. | |

| Record name | Sincalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25126-32-3 | |

| Record name | Sincalide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025126323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sincalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sincalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sincalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINCALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03GIQ7Z6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

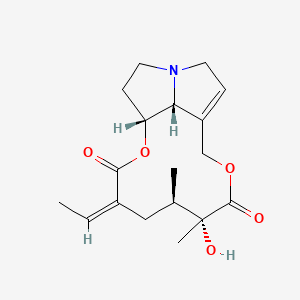

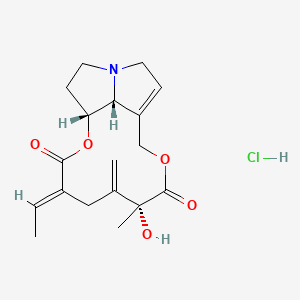

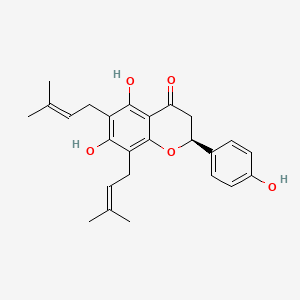

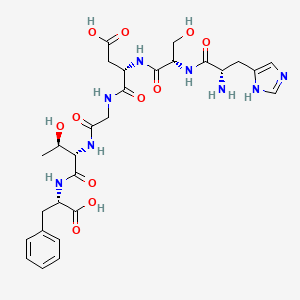

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1681730.png)